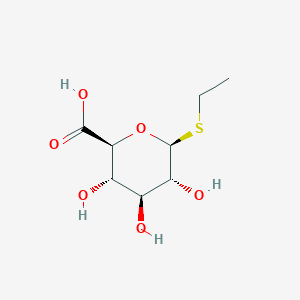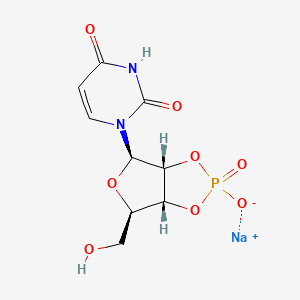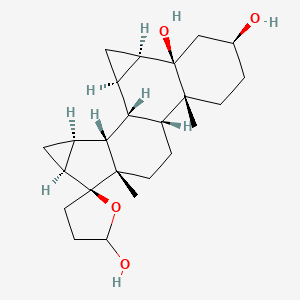
Etil 1-Tio-β-D-glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Ethyl glucuronide is synthesized through the enzymatic conjugation of ethanol with glucuronic acid, mediated by UDP-glucuronosyltransferase. A study demonstrated the synthesis of ethyl glucuronide by reacting acetobromo-glucosiduronic acid with ethanol, highlighting its analytical detection through gas chromatography-mass spectrometry (GC-MS) (Schmitt et al., 1995).
Molecular Structure Analysis
Ethyl glucuronide's molecular structure, characterized by its glucuronic acid conjugate, contributes to its stability and solubility. Its specific molecular features enable its identification and quantification in various biological samples, using techniques such as GC-MS and liquid chromatography-mass spectrometry (LC-MS/MS) (Kr̆ivánková et al., 2005).
Chemical Reactions and Properties
The formation of ethyl glucuronide through the reaction of ethanol and glucuronic acid is a critical process for its role as a biomarker. This reaction, catalyzed by UDP-glucuronosyltransferase, makes ethyl glucuronide a direct metabolite of ethanol, unlike other indirect biomarkers of alcohol intake (Palmer, 2009).
Physical Properties Analysis
Ethyl glucuronide's physical properties, including its stability in biological matrices and water solubility, make it an excellent marker for ethanol consumption. Its detection in hair samples, for example, provides a long-term indication of alcohol use due to the metabolite's incorporation into the keratin matrix (Kintz et al., 2008).
Chemical Properties Analysis
The chemical properties of ethyl glucuronide, such as its specific metabolic pathway from ethanol and its high detection sensitivity in various analytical techniques, underscore its utility as a biomarker for alcohol consumption. Studies utilizing GC-MS and LC-MS/MS have demonstrated the capability to detect ethyl glucuronide in low concentrations, making it a reliable marker for monitoring alcohol intake and abstinence (Nicholas et al., 2006).
Aplicaciones Científicas De Investigación
Biomarcador para el consumo de alcohol
El β-D-glucurónido de etilo es un metabolito urinario primario del alcohol y puede utilizarse como biomarcador para controlar el consumo de alcohol {svg_1}. Esto lo hace útil en diversos campos como las pruebas forenses, la toxicología clínica o el control del alcohol {svg_2}.
Material de referencia certificado
Este compuesto se utiliza como material de referencia certificado {svg_3}. Los materiales de referencia se utilizan para ayudar a validar los métodos de medición analítica, para fines de control de calidad o para la calibración de instrumentos {svg_4}.
Investigación proteómica
El etil 1-Tio-β-D-glucurónido se utiliza en la investigación proteómica {svg_5}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones {svg_6}.
Cromatografía de gases y cromatografía líquida
Este compuesto es adecuado para su uso en cromatografía de gases (GC) y cromatografía líquida (LC) {svg_7}. Estas son técnicas analíticas que se utilizan para separar, identificar y cuantificar los componentes de una mezcla {svg_8}.
Estudio de la actividad de los β-D-glucurónidos
Este compuesto puede utilizarse en el estudio de la actividad de los β-D-glucurónidos {svg_9}. Los β-D-glucurónidos están implicados en el metabolismo de una amplia gama de compuestos, incluidos medicamentos, contaminantes y constituyentes dietéticos {svg_10}.
Mecanismo De Acción
Target of Action
Ethyl 1-Thio-beta-D-glucuronide, also known as (2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid, is a minor phase II metabolite of ethyl alcohol (ethanol). It is formed by enzymatic conjugation of ethanol with glucuronic acid in the liver . The primary target of this compound is the enzyme UDP-Glucuronosyltransferases (UGTs), which catalyzes the glucuronidation process .
Mode of Action
The compound interacts with its target, UGTs, by undergoing a biochemical reaction known as glucuronidation. In this process, a glucuronic acid moiety is transferred from uridine-5′-diphospho (UDP)-alpha-D-glucuronic acid to ethanol, forming Ethyl 1-Thio-beta-D-glucuronide . This reaction results in the formation of a more water-soluble compound, facilitating the excretion of the metabolite from the body .
Biochemical Pathways
The glucuronidation process, catalyzed by UGTs, is a part of the phase II metabolism in the liver. This pathway plays a crucial role in the detoxification and elimination of a wide range of endogenous and xenobiotic compounds . The formation of Ethyl 1-Thio-beta-D-glucuronide represents a minor pathway in the metabolism of ethanol .
Pharmacokinetics
The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as the individual’s metabolic rate, the presence of other drugs or substances, and genetic variations in the UGTs .
Result of Action
The formation of Ethyl 1-Thio-beta-D-glucuronide from ethanol represents a detoxification process. The resulting compound is a direct biomarker for alcohol, and its detection provides accurate identification of alcohol consumption . It is used as a biomarker due to its prolonged elimination and incorporation in keratinized tissues .
Action Environment
The action of Ethyl 1-Thio-beta-D-glucuronide is influenced by various environmental factors. For instance, the presence of other substances that are also metabolized by UGTs could potentially affect the metabolism of ethanol. Additionally, factors such as the individual’s health status, age, and genetic makeup can influence the activity of UGTs and thus the formation of Ethyl 1-Thio-beta-D-glucuronide .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Direcciones Futuras
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . Recent research advances indicate that though UGT determines the rate and extent of glucuronide generation, the efflux and uptake transporters determine the distribution of these glucuronides into blood and then to various organs for elimination . Recycling schemes impact the apparent plasma half-life of parent compounds and their glucuronides that reach the intestinal lumen, in addition to prolonging their gut and colon exposure .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLTPWYCFDKGU-XDUWNTRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








